A Technical Guide to Biotin-LC-LC-NHS: Structure, Labeling, and Application
A Technical Guide to Biotin-LC-LC-NHS: Structure, Labeling, and Application
For researchers, scientists, and drug development professionals, the precise modification of proteins and other biomolecules is a foundational technique. Biotin-LC-LC-NHS is a key reagent in this field, enabling robust biotinylation for a wide array of applications, from affinity purification to cellular imaging. This guide provides an in-depth look at its structure, properties, and core experimental protocols.
Core Structure and Chemical Properties
Biotin-LC-LC-NHS is an amine-reactive biotinylation reagent characterized by an extended spacer arm.[1][2] Its structure can be deconstructed into three primary components:
-
Biotin (B1667282) Moiety: A derivative of Vitamin H, which exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This interaction is the basis for its utility in detection and purification.
-
Dual Long-Chain (LC-LC) Spacer Arm: This extended linker, composed of two 6-aminohexanoic acid units, is a critical feature. It physically separates the biotin molecule from the target biomolecule, which helps to minimize steric hindrance and ensures that the biotin remains accessible for binding to streptavidin.[1] The total length added to the target molecule by this spacer is approximately 30.5 angstroms.[2]
-
N-Hydroxysuccinimide (NHS) Ester: This is the reactive group that enables the covalent attachment of the biotin complex to the target molecule.[3] The NHS ester reacts specifically and efficiently with primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues or at the N-terminus of proteins, to form a stable and permanent amide bond.[3][4][5]
The reaction proceeds via nucleophilic attack from the primary amine on the carbonyl of the NHS ester, resulting in the formation of the amide bond and the release of NHS as a byproduct.[4][6]
The key physicochemical properties of Biotin-LC-LC-NHS are summarized below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₄₁N₅O₇S | [1] |
| Molecular Weight | 567.70 g/mol | [1][7] |
| Spacer Arm Length | 30.5 Å | [2][7] |
| Reactivity Target | Primary Amines (-NH₂) | [2][3] |
| Optimal Reaction pH | 7.0 - 9.0 | [5][8][9] |
| Solubility | Water-insoluble; must be dissolved in an organic solvent (e.g., DMSO or DMF) prior to use. | [2][3][7] |
| Storage | -20°C, desiccated.[1] |
Reaction Mechanism and Experimental Workflow
The utility of Biotin-LC-LC-NHS is best understood through its reaction mechanism and its integration into common laboratory workflows, such as protein purification.
The fundamental reaction involves the NHS ester and a primary amine. The workflow ensures efficient and specific labeling.
A primary application for biotinylated proteins is affinity purification, commonly known as a pulldown assay, using streptavidin-coated beads.[10][11] This workflow isolates the biotinylated protein and any interacting partners from a complex mixture like a cell lysate.
Experimental Protocols
Precise and consistent execution is critical for successful biotinylation. The following protocols provide a detailed methodology for protein labeling and a subsequent pulldown assay.
This protocol is adapted for labeling a generic protein with Biotin-LC-LC-NHS.
A. Materials:
-
Biotin-LC-LC-NHS Reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[12]
-
Desalting column (e.g., Sephadex G-25) for purification.[13]
B. Procedure:
-
Reagent Preparation: Allow the vial of Biotin-LC-LC-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[13] Immediately before use, prepare a 10 mg/mL stock solution of the reagent in anhydrous DMF or DMSO.[14]
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[15]
-
Reaction Calculation: Determine the amount of biotin reagent needed. A 10- to 20-fold molar excess of biotin to protein is a common starting point for concentrated protein solutions (>2 mg/mL).[13] For dilute solutions, a higher molar excess may be required.[9][13]
-
Biotinylation Reaction: Add the calculated volume of the Biotin-LC-LC-NHS stock solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][13]
-
Purification: Remove excess, unreacted biotin reagent by passing the solution through a desalting spin column.[13][15] This step is crucial to prevent the free biotin from interfering with downstream applications.
This protocol outlines the steps to capture a biotinylated protein ("bait") and its interacting partners.[10][16][17]
A. Materials:
-
Biotinylated protein sample
-
Cell lysate containing potential interacting proteins ("prey")
-
Streptavidin-coated magnetic beads[11]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Magnetic separation rack
B. Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the required volume to a new tube. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.[10][17]
-
Bead Equilibration: Wash the beads three times with the Wash Buffer to remove preservatives and prepare them for binding.[17]
-
Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for at least 30 minutes at 4°C with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.[10][17]
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with Wash Buffer to remove any non-specifically bound proteins.[10][16]
-
Elution: After the final wash, add Elution Buffer to the beads. Heat the sample (e.g., 5-10 minutes at 95°C for SDS-PAGE) to break the streptavidin-biotin interaction and release the bound proteins.
-
Analysis: Pellet the beads one final time and collect the supernatant, which contains the eluted proteins, for downstream analysis such as Western blotting or mass spectrometry.[16]
References
- 1. Biotin-LC-LC-NHS Ester, 89889-52-1 | BroadPharm [broadpharm.com]
- 2. selectscience.net [selectscience.net]
- 3. apexbt.com [apexbt.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. labmartgh.com [labmartgh.com]
- 10. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. apexbt.com [apexbt.com]
- 13. proteochem.com [proteochem.com]
- 14. apexbt.com [apexbt.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [bio-protocol.org]
- 17. neb.com [neb.com]
